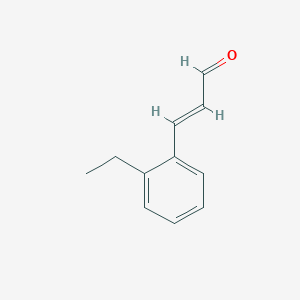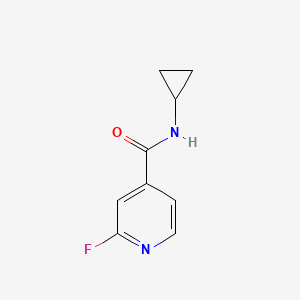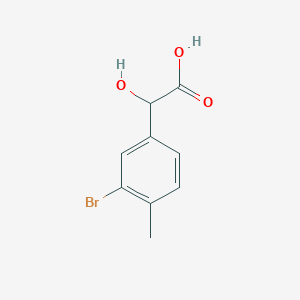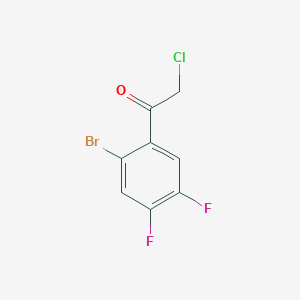
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is a chemical compound known for its utility in various organic synthesis processes. It is characterized by its unique structure, which includes a sulfonyl chloride group, making it a valuable reagent in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chlorinating agents and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can yield a sulfonate ester.
Aplicaciones Científicas De Investigación
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: It can be used in the modification of biomolecules for various biochemical studies.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparación Con Compuestos Similares
Similar Compounds
Propylene glycol methyl ether: An organic solvent with a wide variety of industrial and commercial uses.
2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane: A compound with similar structural features used in various chemical reactions.
Isobutyl (1-((1-methoxypropan-2-yl)oxy)propan-2-yl) carbonate: Another compound with similar functional groups used in different applications.
Uniqueness
What sets 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride apart is its specific reactivity due to the presence of the sulfonyl chloride group. This makes it particularly useful in the synthesis of sulfonamides and sulfonate esters, which are important in various chemical and pharmaceutical applications.
Propiedades
Fórmula molecular |
C9H19ClO4S |
|---|---|
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
2-(1-methoxypropan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-4-9(7-15(10,11)12)6-14-8(2)5-13-3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
WRZJDDAPBAJLMY-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(C)COC)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



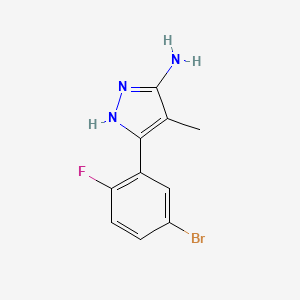
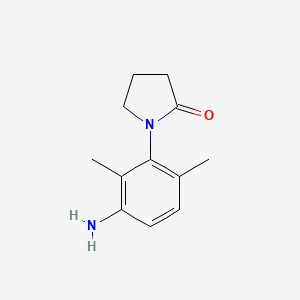

![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
